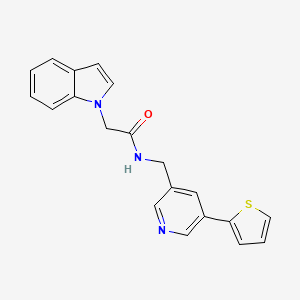

2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide

Description

2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a complex organic compound that features an indole ring, a thiophene ring, and a pyridine ring

Properties

IUPAC Name |

2-indol-1-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3OS/c24-20(14-23-8-7-16-4-1-2-5-18(16)23)22-12-15-10-17(13-21-11-15)19-6-3-9-25-19/h1-11,13H,12,14H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXNLCXJZLKRXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN2CC(=O)NCC3=CC(=CN=C3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Indole Derivative: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Thiophene and Pyridine Ring Formation: The thiophene ring can be synthesized through the Paal-Knorr synthesis, involving the cyclization of 1,4-diketones with sulfur sources. The pyridine ring can be formed via Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Coupling Reactions: The final step involves coupling the indole derivative with the thiophene-pyridine moiety. This can be achieved through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiophene rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can occur at the pyridine ring, converting it to piperidine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Oxidized derivatives of the indole and thiophene rings.

Reduction: Reduced pyridine derivatives.

Substitution: Functionalized indole and thiophene derivatives.

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the potential of compounds similar to 2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide as antiviral agents. Research indicates that indole derivatives exhibit significant activity against various viral targets, including HIV and HCV. For instance, certain indole-based compounds have shown promising results in inhibiting reverse transcriptase and other viral enzymes, suggesting that modifications to the indole structure can enhance antiviral efficacy .

Anti-inflammatory Effects

Compounds containing indole structures have also been investigated for their anti-inflammatory properties. The incorporation of thiophene and pyridine moieties into the indole framework has been associated with potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory pathways. For example, similar derivatives have demonstrated IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

Synthesis Methodologies

The synthesis of This compound typically involves multi-step reactions that include the formation of the indole ring followed by functionalization with thiophene and pyridine groups. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance yield and reduce reaction times. The use of modern synthetic strategies allows for the efficient production of this compound with high purity .

Case Study 1: Antiviral Activity

In a study evaluating the antiviral potential of various indole derivatives, This compound was tested against HIV reverse transcriptase. The compound exhibited significant inhibitory activity, with an IC50 value indicating its potential as a lead compound for further development in antiviral therapeutics.

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model in rats. Results showed a marked reduction in edema compared to control groups, suggesting that the compound's mechanism may involve COX inhibition or modulation of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can intercalate with DNA, while the thiophene and pyridine rings can interact with proteins, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-1-yl)-N-(pyridin-3-ylmethyl)acetamide: Lacks the thiophene ring, which may reduce its electronic properties.

2-(1H-indol-1-yl)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)acetamide: Contains a furan ring instead of a thiophene ring, which may alter its reactivity and

Biological Activity

The compound 2-(1H-indol-1-yl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide is a novel synthetic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by diverse research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions, including the coupling of indole derivatives with thiophenes and pyridines. The structural formula can be represented as follows:

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant antiproliferative activity against various cancer cell lines, including HeLa and MCF-7:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.52 |

| MCF-7 | 0.34 |

| HT-29 | 0.86 |

These findings suggest that the compound induces apoptosis in cancer cells, potentially through the inhibition of tubulin polymerization, similar to known chemotherapeutic agents like colchicine .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Tubulin Inhibition : It disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase.

- Apoptosis Induction : The compound promotes apoptotic pathways, as evidenced by increased markers of apoptosis in treated cells.

- Antiviral Activity : Preliminary data suggest that derivatives of this compound may also exhibit antiviral properties against various viruses, although further studies are needed to confirm these effects .

Study 1: Antiproliferative Activity

A study published in 2023 synthesized various indole derivatives and evaluated their antiproliferative activities. The compound showed promising results against several cancer cell lines, indicating its potential as a lead compound for further drug development .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound's action, revealing that it not only inhibits tubulin polymerization but also activates specific apoptotic pathways in cancer cells. This dual mechanism enhances its therapeutic potential against malignancies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.